Boc-D-Tyr(2-Br-Z)-OH Boc-D-Tyr(2-Br-Z)-OH
Brand Name: Vulcanchem
CAS No.: 81189-61-9
VCID: VC21543668
InChI: InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
Molecular Formula: C22H24BrNO7
Molecular Weight: 494,34 g/mole

Boc-D-Tyr(2-Br-Z)-OH

CAS No.: 81189-61-9

Cat. No.: VC21543668

Molecular Formula: C22H24BrNO7

Molecular Weight: 494,34 g/mole

* For research use only. Not for human or veterinary use.

Boc-D-Tyr(2-Br-Z)-OH - 81189-61-9

CAS No. 81189-61-9
Molecular Formula C22H24BrNO7
Molecular Weight 494,34 g/mole
IUPAC Name (2R)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1
Standard InChI Key UYWMYJQSTUVRHR-GOSISDBHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O

Chemical Identity and Structural Characteristics

Nomenclature and Identification

Boc-D-Tyr(2-Br-Z)-OH is formally known as N-tert-Butyloxycarbonyl-O-(2-bromobenzyloxycarbonyl)-D-tyrosine . This compound features a D-configuration of tyrosine with two protective groups: a Boc (tert-butyloxycarbonyl) group protecting the alpha-amino function and a 2-Br-Z (2-bromobenzyloxycarbonyl) group protecting the phenolic hydroxyl of tyrosine. The compound is identified by its CAS Registry Number 81189-61-9 .

Physical and Chemical Properties

The compound possesses a molecular formula of C₂₂H₂₄BrNO₇ with a molecular weight of 494.3 g/mol . Its physical appearance is typically that of a white to off-white solid with a melting point range of 90-95°C . For optimal stability, the compound should be stored sealed in dry conditions at 2-8°C . Optical rotation data indicates a specific rotation value of [α]D = -8 ± 2° (c=2 in MeOH) at 20°C , confirming its D-configuration.

Structural Features

The molecule consists of several key structural components:

  • A D-tyrosine core structure with carboxylic acid functionality

  • An N-terminal Boc protection group

  • A phenolic hydroxyl group protected with the 2-Br-Z moiety

  • A stereospecific alpha-carbon maintaining the D-configuration

Table 1: Key Structural and Physical Properties of Boc-D-Tyr(2-Br-Z)-OH

PropertyValueSource
Molecular FormulaC₂₂H₂₄BrNO₇
Molecular Weight494.3 g/mol
CAS Number81189-61-9
Melting Point90-95°C
Specific Rotation[α]D = -8 ± 2° (c=2 in MeOH) at 20°C
Storage ConditionsSealed in dry, 2-8°C
WGK Germany Classification3

Applications in Peptide Synthesis

Role in Boc Solid Phase Peptide Synthesis

Boc-D-Tyr(2-Br-Z)-OH serves as a specialized building block in Boc solid phase peptide synthesis (SPPS). The compound's primary utility lies in its ability to introduce D-tyrosine residues into peptide sequences while maintaining orthogonal protection strategies . The 2-Br-Z protection on the tyrosine hydroxyl provides stability during the repeated acidic conditions used to remove Boc groups throughout the synthesis process .

Strategic Importance in Large Peptide Synthesis

This derivative is particularly valuable when D-tyrosine residues occur early in the sequence of large peptides . Early-positioned residues in peptide synthesis must withstand multiple deprotection cycles, making the stability of the 2-Br-Z protecting group crucial. The compound enables the incorporation of D-tyrosine with minimal risk of side reactions or racemization during extended synthesis protocols .

Protection Group Strategy

The dual protection strategy employed in Boc-D-Tyr(2-Br-Z)-OH offers significant advantages in peptide synthesis workflows:

  • The Boc group on the alpha-amino function can be selectively removed using trifluoroacetic acid (TFA) without affecting the side-chain protection

  • The 2-Br-Z protecting group remains stable throughout multiple TFA deprotection cycles

  • The 2-Br-Z group can be removed selectively with HF, TFMSA, or TMSOTf during final peptide cleavage from the resin

  • Alternatively, the 2-Br-Z group can be removed with piperidine in DMF under basic conditions

Chemical Reactivity and Deprotection Mechanisms

Stability Profile

Boc-D-Tyr(2-Br-Z)-OH demonstrates remarkable stability under specific conditions commonly encountered in peptide synthesis. The 2-Br-Z protection group exhibits resistance to the acidic conditions used in Boc chemistry, allowing for multiple deprotection-coupling cycles without degradation of the tyrosine side-chain protection . This stability is particularly advantageous when synthesizing complex peptides requiring numerous synthetic steps.

Deprotection Strategies

The compound offers versatile deprotection options depending on the synthetic requirements:

  • Final Cleavage Deprotection: The 2-Br-Z group is typically removed during final peptide cleavage from the resin using strong acids such as hydrogen fluoride (HF), trimethylsilyl trifluoromethanesulfonate (TMSOTf), or trifluoromethanesulfonic acid (TFMSA) .

  • Selective Deprotection: For selective removal of the 2-Br-Z group while the peptide remains resin-bound, treatment with piperidine in DMF can be employed . This approach is valuable when orthogonal deprotection strategies are required.

Comparison with Alternative Protection Strategies

When compared to other tyrosine protection strategies in Boc chemistry, the 2-Br-Z group offers distinct advantages. Unlike benzyl (Bzl) protection, which can undergo partial cleavage during repeated acid treatments, the 2-Br-Z group remains stable throughout multiple TFA exposures . The Novabiochem® recommendations for Boc-amino acids specifically include Boc-Tyr(2-Br-Z)-OH for certain applications, highlighting its recognized utility in the field .

Comparative Analysis with Related Compounds

Relationship to L-Isomer

Boc-D-Tyr(2-Br-Z)-OH is the enantiomer of Boc-Tyr(2-Br-Z)-OH (CAS: 47689-67-8), which contains the natural L-configuration of tyrosine . While the L-isomer is more commonly used in mimicking natural peptides, the D-isomer provides distinct advantages in creating peptides with enhanced stability against enzymatic degradation and unique conformational properties .

Alternative Protected Derivatives

Several related tyrosine derivatives exist with different protection strategies. These alternatives offer varying properties suitable for specific applications in peptide synthesis:

Table 2: Comparison of Boc-D-Tyr(2-Br-Z)-OH with Related Protected Tyrosine Derivatives

CompoundProtection StrategyAdvantagesSpecial Applications
Boc-D-Tyr(2-Br-Z)-OHBoc (α-amino), 2-Br-Z (phenol)Stable to repeated acid treatments; suitable for early positions in large peptidesLong peptides requiring multiple deprotection cycles
Boc-D-Tyr(Bzl)-OHBoc (α-amino), Benzyl (phenol)Simpler structure; removed with HFStandard Boc peptide synthesis
Boc-D-Tyr(tBu)-OHBoc (α-amino), tert-Butyl (phenol)Cleaved with strong acids (TFA, HF)Orthogonal protection strategies
Fmoc-D-Tyr(tBu)-OHFmoc (α-amino), tert-Butyl (phenol)Compatible with Fmoc chemistryMild synthesis conditions
Boc-D-Tyr-OHBoc (α-amino), unprotected phenolSimplest form; reactive phenolLimited applications due to phenol reactivity

Applications in Stereoselective Synthesis

The importance of stereochemistry in peptide synthesis is highlighted by research focusing on the stereoselective synthesis of dehydrodipeptides, where specific configurations significantly impact biological activity . While this research primarily focuses on L-threonine derivatives, it demonstrates the critical nature of stereochemical control in peptide synthesis, which is equally relevant to the application of Boc-D-Tyr(2-Br-Z)-OH in creating stereochemically defined peptides .

Practical Applications in Research and Development

Pharmaceutical Research Applications

Boc-D-Tyr(2-Br-Z)-OH has demonstrated significant utility in pharmaceutical research, particularly in the development of peptide-based drugs . The D-configuration of tyrosine, when incorporated into peptides, can provide:

  • Enhanced resistance to proteolytic degradation

  • Improved pharmacokinetic profiles

  • Novel conformational properties leading to unique biological activities

  • Increased stability in physiological conditions

The compound is especially valuable in research focused on neurological disorders, where the bromine atom provides specific functionality that can enhance peptide stability and activity .

Integration with Modern Peptide Synthesis Techniques

Modern advancements in peptide synthesis technologies have expanded the applications of specialized amino acid derivatives like Boc-D-Tyr(2-Br-Z)-OH. The compound's compatibility with automated synthesizers and microwave-assisted synthesis techniques has further enhanced its utility in creating complex peptides with precisely defined structures .

Future Perspectives and Research Directions

Emerging Applications

As peptide-based therapeutics continue to gain importance in pharmaceutical development, the role of specialized building blocks like Boc-D-Tyr(2-Br-Z)-OH is likely to expand. Future applications may include:

  • Development of peptide-based imaging agents utilizing the bromine functionality

  • Creation of peptide libraries with enhanced stereochemical diversity

  • Design of peptide-drug conjugates with improved pharmacokinetic properties

  • Exploration of D-amino acid-containing peptides as novel antimicrobial agents

Synthetic Methodology Advancements

Further refinements in synthetic methodologies may enhance the efficiency of incorporating Boc-D-Tyr(2-Br-Z)-OH into complex peptides. Research into green chemistry approaches for peptide synthesis may also address environmental considerations in the use of protected amino acids requiring harsh deprotection conditions .

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